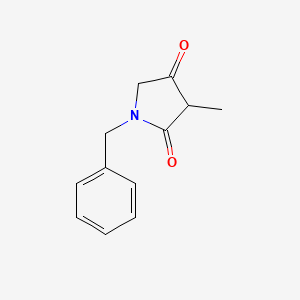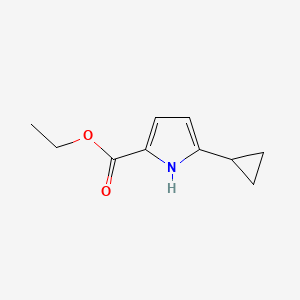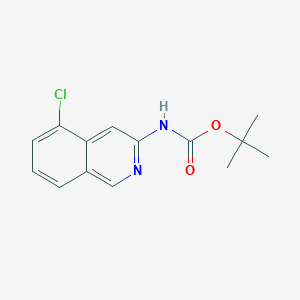
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-chloroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 5-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
5-chloroisoquinoline+tert-butyl chloroformatetriethylaminetert-Butyl (5-chloroisoquinolin-3-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinolines.
Hydrolysis: Formation of 5-chloroisoquinoline and tert-butyl alcohol.
Oxidation and Reduction: Formation of various oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the isoquinoline ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- tert-Butyl (5-bromoisoquinolin-3-yl)carbamate
- tert-Butyl (5-nitroisoquinolin-3-yl)carbamate
Uniqueness
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate is unique due to the specific positioning of the chloro group on the isoquinoline ring, which can influence its reactivity and binding properties. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(5-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-10-9(8-16-12)5-4-6-11(10)15/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
PZFSJSDUXCIFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


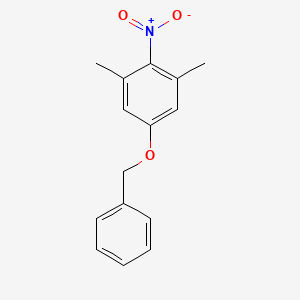
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
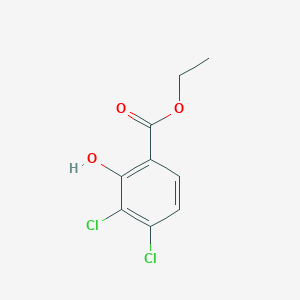
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
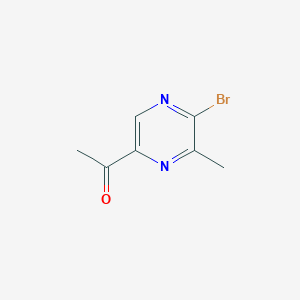
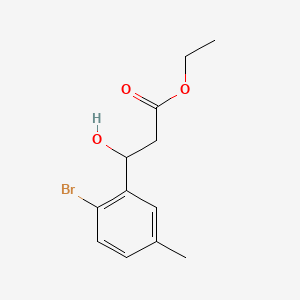
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)
